molecular formula C21H28O5 B589754 1-Dehydro Aldosterone CAS No. 76959-24-5

1-Dehydro Aldosterone

Cat. No.: B589754
CAS No.: 76959-24-5
M. Wt: 360.45
InChI Key: NQRIKQLQQGVSIZ-ZPRQWLIFSA-N
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Description

1-Dehydro Aldosterone, also known as (11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al, is a synthetic steroid compound. It is structurally related to aldosterone, a primary mineralocorticoid hormone synthesized in the adrenal cortex. The compound is notable for its role in various biochemical and physiological processes, particularly in the regulation of electrolyte and water balance in the body .

Mechanism of Action

Target of Action

The primary target of 1-Dehydro Aldosterone, similar to Aldosterone, is the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .

Mode of Action

This compound, like Aldosterone, interacts with its targets by increasing the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium . It also activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the Na+ ions to the outside .

Biochemical Pathways

Aldosterone is synthesized from cholesterol by a series of specific enzymatic reactions in the zona glomerulosa of the adrenal cortex . The final steps are catalyzed by the aldosterone synthase (encoded by CYP11B2) . Aldosterone’s production is regulated at two critical enzyme steps: (1) early in its biosynthetic pathway (the conversion of cholesterol to pregnenolone cholesterol side chain cleavage enzyme) and (2) late (the conversion of corticosterone to aldosterone by aldosterone synthase) .

Pharmacokinetics

The concentration of plasma Baxdrostat declined in an apparent biphasic manner with a half-life of 26 to 31 hours .

Result of Action

The action of this compound results in the reabsorption of sodium (Na+) ions and water into the blood, and the secretion of potassium (K+) ions into the urine . It also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .

Action Environment

The action of this compound can be influenced by various factors. For instance, aldosterone’s production is modified by angiotensin II (AngII), the end-product of the renin-angiotensin system (RAS), and potassium . Acth, neural mediators, and natriuretic factors also contribute at least over the short run . Furthermore, it has been suggested that G protein-coupled estrogen receptor-1 (GPER-1) mediates some aldosterone-induced rapid effects in several tissues .

Biochemical Analysis

Biochemical Properties

1-Dehydro Aldosterone interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the adrenal zona glomerulosa and binds to specific mineralocorticoid receptors located in the cytosol of target epithelial cells . The resulting steroid receptor complex translocates to the cell nucleus, modulating gene expression and translation of specific ‘aldosterone-induced’ proteins that regulate electrolyte and fluid balance .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase sodium influx in vascular smooth muscle cells, an effect dependent on sodium-hydrogen exchanger and independent of mineralocorticoid receptor signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates electrogenic sodium transport by increasing the apical membrane targeting of the epithelial sodium channel (ENaC). A serine-threonine kinase, SGK, is an aldosterone-regulated gene central to this process .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, the effects of this compound may change. For instance, it has been observed that hypokalemia and plasma aldosterone concentration decreased over time in patients with primary aldosteronism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a double-transgenic rat model, this compound dose-dependently blocked increases in aldosterone, preventing the development of cardiac and renal functional abnormalities .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from cholesterol via a series of enzymatic reactions, with key steps regulated by angiotensin II, extracellular potassium levels, and adrenocorticotropic hormone .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It acts in multiple tissues to regulate blood pressure, extracellular fluid volume, and ion concentrations . Its actions take place in epithelial tissues of the kidney and colon as well as non-epithelial tissues such as the brain and cardiovascular system .

Subcellular Localization

Aldosterone, from which this compound is derived, is known to bind to specific mineralocorticoid receptors located in the cytosol of target epithelial cells . The resulting steroid receptor complex then translocates to the cell nucleus, modulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dehydro Aldosterone can be synthesized through several chemical pathways. One common method involves the introduction of a double bond at the 1,2 position of the steroid skeleton. This can be achieved using reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide (SeO2). Although these reagents are effective, they come with challenges such as low yields and toxicity .

Industrial Production Methods: Industrial synthesis of corticosteroids, including this compound, often starts with sapogenins like diosgenin. The process involves a combination of chemical and biotechnological steps developed over the twentieth century. These steps include microbial transformations and enzymatic reactions to achieve the desired steroid structure .

Chemical Reactions Analysis

Types of Reactions: 1-Dehydro Aldosterone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce saturated steroids .

Scientific Research Applications

1-Dehydro Aldosterone has several scientific research applications:

    Chemistry: Used as a model compound to study steroid biosynthesis and metabolism.

    Biology: Investigated for its role in cellular signaling and regulation.

    Medicine: Explored for potential therapeutic applications in treating conditions related to electrolyte imbalance and hypertension.

    Industry: Utilized in the synthesis of other steroidal drugs and compounds

Comparison with Similar Compounds

    Aldosterone: The primary mineralocorticoid hormone, involved in sodium and water balance.

    Corticosterone: A precursor to aldosterone, involved in stress response.

    Dehydroepiandrosterone (DHEA): A steroid hormone with various physiological roles.

Properties

CAS No.

76959-24-5

Molecular Formula

C21H28O5

Molecular Weight

360.45

IUPAC Name

(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15+,16+,17-,19-,20-,21+/m0/s1

InChI Key

NQRIKQLQQGVSIZ-ZPRQWLIFSA-N

SMILES

CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O

Synonyms

(11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al;  Δ1-Aldosterone;  11β,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al;  1-Dehydroaldosterone; 

Origin of Product

United States

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